5-Chloro-4-(methylamino)pyridine-3-sulfonic acid
Description
5-Chloro-4-(methylamino)pyridine-3-sulfonic acid (CAS 1352531-67-9) is a pyridine derivative characterized by a sulfonic acid group at the 3-position, a methylamino substituent at the 4-position, and a chlorine atom at the 5-position of the pyridine ring. This compound is notable for its role as a pharmaceutical intermediate and its structural similarity to bioactive pyridine analogs. With a molecular formula of C₆H₇ClN₂O₃S and a molecular weight of 222.65 g/mol, it exhibits moderate water solubility due to the polar sulfonic acid group .
Properties
Molecular Formula |
C6H7ClN2O3S |
|---|---|
Molecular Weight |
222.65 g/mol |
IUPAC Name |
5-chloro-4-(methylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C6H7ClN2O3S/c1-8-6-4(7)2-9-3-5(6)13(10,11)12/h2-3H,1H3,(H,8,9)(H,10,11,12) |
InChI Key |
WPVWTXAVFCSYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1S(=O)(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid typically involves the chlorination of 4-(methylamino)pyridine-3-sulfonic acid. This process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(methylamino)pyridine-3-sulfonic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Biochemical Research Applications
-
Enzyme Inhibition Studies :
- 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid has been studied for its ability to inhibit specific enzymes. Its binding affinity to enzyme active sites can block substrate access, thus affecting metabolic pathways. This property makes it valuable in drug discovery and development processes aimed at targeting various diseases.
-
Protein Interaction Analysis :
- The compound's ability to interact with proteins suggests potential applications in biochemical assays. It can be used to study protein-ligand interactions, providing insights into the mechanisms of action for various biological targets.
-
Antimicrobial and Anticancer Research :
- Preliminary studies indicate that this compound may exhibit antimicrobial and anticancer properties. These findings warrant further investigation into its therapeutic potential, particularly in developing new treatments for infections and cancer.
Medicinal Chemistry Applications
-
Drug Development :
- The structural characteristics of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid allow it to serve as a lead compound in the development of novel pharmaceuticals. Its derivatives may be synthesized to enhance efficacy and reduce toxicity in therapeutic applications.
- Pharmaceutical Intermediates :
Environmental Applications
- Analytical Chemistry :
- Remediation Efforts :
Case Study 1: Enzyme Inhibition
A study conducted on the enzyme inhibition capabilities of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid demonstrated significant inhibition of specific metabolic enzymes involved in cancer cell proliferation. The results indicated that modifications to the compound could enhance its potency as an anticancer agent.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that derivatives of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid exhibited notable antimicrobial activity against several pathogenic bacteria. These findings suggest that further exploration could lead to new antibiotic therapies.
Comparison with Related Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| 5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid | Contains a dimethylamino group | Similar biochemical assays |
| 5-Chloro-4-methylamino-pyridine-3-sulfonic acid methyl-phenyl-amide | Varies substituents affecting reactivity | Potential drug development |
| 5-Chloro-4-methylamino-pyridine-3-sulfonic acid ethyl-methyl-amide | Different substituents influencing activity | Medicinal chemistry applications |
Mechanism of Action
The mechanism of action of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The chloro and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, while the methylamino group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table compares 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid with four analogous compounds:
Impact of Substituents on Properties
- Sulfonic Acid vs. Sulfonamide : The sulfonic acid group in the target compound enhances water solubility and acidity compared to sulfonamide derivatives (e.g., 4-Chloro-3-pyridinesulfonamide), making it more suitable for aqueous reaction conditions .
- Amino Group Variations: Methylamino (CH₃NH): Balances hydrophilicity and bioactivity. Diethylamino ((C₂H₅)₂N): Increases lipophilicity, improving membrane permeability in kinase inhibitors .
Biological Activity
5-Chloro-4-(methylamino)pyridine-3-sulfonic acid is a sulfonamide derivative with significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group, a methylamino group, and a sulfonic acid group. Its molecular formula is CHClNOS. The unique combination of these functional groups contributes to its distinct chemical properties and biological activities.
5-Chloro-4-(methylamino)pyridine-3-sulfonic acid primarily acts through:
- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity. This binding may occur at active or allosteric sites, blocking substrate access or altering enzyme conformation.
- Protein Interactions : It has been shown to interact with various biological molecules, suggesting its potential in biochemical assays and therapeutic applications.
Antimicrobial Properties
Research indicates that 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against gram-positive bacteria, with some derivatives demonstrating enhanced antibacterial effects due to structural modifications .
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly in inhibiting receptor tyrosine kinase (RTK) signaling pathways. In vitro studies have demonstrated that it can inhibit various kinases associated with cancer progression, such as VEGFR-2 and EGFR. Notably, it was found to be more potent than established inhibitors like sunitinib and erlotinib in certain assays .
Case Studies and Experimental Data
- Enzyme Inhibition Assays :
- Cytotoxicity Evaluation :
- Antibacterial Activity :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid compared to structurally similar compounds:
| Compound Name | Key Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid | Sulfonamide derivative | Significant against gram-positive bacteria | Potent VEGFR-2 inhibitor |
| 5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acid | Dimethylamino group | Moderate activity | Similar anticancer profile |
| 5-Chloro-4-methylamino-pyridine-3-sulfonic acid methyl-phenyl-amide | Variations in substituents | Variable activity based on structure | Reduced potency compared to parent compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
